2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[1-oxo-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-2-yl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-18(31-24(32)10-9-20(28-31)22-8-5-15-34-22)25(33)30-13-11-29(12-14-30)23-16-21(26-17-27-23)19-6-3-2-4-7-19/h2-10,15-18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGUJIDLRGNXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3)N4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound contains multiple functional groups, including a pyridazine core, piperazine moiety, and thiophene ring. These features contribute to its biological activity and pharmacological properties. The IUPAC name and molecular formula are crucial for identifying its chemical characteristics.
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one |
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 378.48 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds with thiophene and pyrimidine structures have been reported to demonstrate efficacy against various bacterial strains .
Anticonvulsant Activity
Piperazine derivatives are known for their anticonvulsant properties. A study involving similar piperazine compounds demonstrated effectiveness in seizure models, suggesting that the piperazine moiety in this compound may contribute to such activity .
Antitumor Activity
Research on pyridazine derivatives indicates potential antitumor effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The structural components suggest potential binding to neurotransmitter receptors, which could modulate neurological activity.
- Antioxidant Properties : The presence of thiophene may confer antioxidant capabilities, protecting cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrimidine-based compounds, including those structurally related to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Study 2: Anticonvulsant Screening
In a pharmacological screening of piperazine derivatives, compounds similar to our target were tested using the maximal electroshock seizure model. Results showed that several derivatives exhibited protective effects against seizures, with one derivative achieving an ED50 value of 10 mg/kg.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and piperazine exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibition of tubulin polymerization, leading to mitotic arrest in cancer cell lines such as A431 human epidermoid cells . Additionally, certain derivatives have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation control .
Antimicrobial Properties
Compounds containing piperazine and thiophene rings have demonstrated antimicrobial activities. Research indicates that such compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics . This is particularly relevant given the increasing resistance to conventional antibiotics.
Neurological Disorders
The piperazine component of the compound is associated with neuropharmacological activities. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating potential applications in treating conditions like anxiety and depression .
Antiviral Activity
Studies have highlighted that certain pyrimidine derivatives can exhibit antiviral properties. The mechanism often involves interference with viral replication processes, making them candidates for further investigation against viral infections .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analog Identification
The target compound’s closest analog in the provided evidence is 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (, RN: 1246056-64-3). Other analogs include pyrimidinone and pyridazinone derivatives with heterocyclic substituents (–2). A comparative analysis is structured below:
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
Piperazine Modifications :
- The target compound’s 6-phenylpyrimidin-4-yl group on piperazine introduces a planar, aromatic system conducive to π-π stacking in kinase active sites. In contrast, the 4-fluorophenyl group in ’s compound may enhance metabolic stability and selectivity for serotonin/dopamine receptors.
- The thiophen-2-yl substituent at position 6 (target) vs. morpholin-4-yl () suggests divergent solubility and binding profiles. Thiophene’s aromaticity could improve membrane permeability, while morpholine’s polarity may enhance aqueous solubility.
- Core Heterocycle: Pyridazinones (target and ) are associated with cardiovascular and CNS applications, whereas pyrimidinones () are often explored for antimicrobial activity.
Physicochemical and Pharmacokinetic Insights (Inferred)
- Molecular Weight/LogP : The target compound’s larger substituents (phenylpyrimidinyl, thiophene) likely increase molecular weight (~500 g/mol) and logP (>3), suggesting moderate bioavailability. ’s compound, with a fluorophenyl group, may exhibit lower logP (~2.5) and improved CNS penetration.
- Metabolic Stability : Thiophene’s sulfur atom could predispose the target compound to oxidative metabolism, whereas morpholine’s ether linkage () might reduce clearance rates.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
